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2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine
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Overview
Description
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxazole ring, which is further connected to an ethanamine chain. The molecular formula of this compound is C12H14N2O2 , and it has a molecular weight of 218.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the ethanamine chain, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
-
Lead Compound for Drug Design :
- 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine serves as a potential lead structure for the development of new therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective inhibition of cancer cell growth, suggesting potential applications in oncology .
- Mechanisms of Action :
Biological Research Applications
- Structure-Activity Relationship Studies :
- Neurodegenerative Disease Research :
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanamine chain may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability .
Comparison with Similar Compounds
- 2-(5-(3,5-Dimethylphenyl)oxazol-2-yl)ethanamine
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
Uniqueness: 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Biological Activity
Overview
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, including anticancer properties, antimicrobial effects, and interactions with various biochemical pathways. The following sections detail the compound's biological activity based on diverse research findings.
The biological activity of this compound primarily stems from its interaction with specific biological targets. Oxazole derivatives are known to modulate various signaling pathways and can influence target protein functions through multiple mechanisms:
- Target Interaction : Oxazole compounds can interact with enzymes and receptors, altering their activity and leading to downstream effects on cell signaling.
- Biochemical Pathways : These compounds are involved in pathways related to apoptosis, cell proliferation, and inflammatory responses, which are critical in cancer biology and other diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related oxazole derivatives:
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of oxazole derivatives, this compound demonstrated significant activity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of p53 and subsequent caspase-3 cleavage, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Leukemia Model : Another investigation focused on human leukemia cell lines (U-937), where the compound exhibited a potent cytotoxic effect at low concentrations (<1 µM). This suggests its potential utility in treating hematological malignancies by inducing cell cycle arrest .
- Mechanistic Insights : Research into the mechanism revealed that the compound interacts with key signaling pathways such as PI3K/Akt, which is crucial for cell survival and proliferation. Inhibition of this pathway led to reduced viability in HeLa cells, indicating that targeting such pathways could be a viable strategy for cancer therapy .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-12(16-11)5-6-13/h2-4,7-8H,5-6,13H2,1H3 |
InChI Key |
GCCXKIKBWILZNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)CCN |
Origin of Product |
United States |
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